molecular formula C8H7BrN2 B11892657 7-Bromo-1H-indol-6-amine

7-Bromo-1H-indol-6-amine

Cat. No.: B11892657
M. Wt: 211.06 g/mol
InChI Key: IKAAHTJPXIBIHN-UHFFFAOYSA-N
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Description

7-Bromo-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry. The bromine atom at the 7th position and the amine group at the 6th position of the indole ring confer unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indol-6-amine typically involves the bromination of 1H-indole followed by amination. One common method is the regioselective bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 7-bromoindole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-1H-indol-6-amine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indol-6-amine involves its interaction with specific molecular targets. The bromine and amine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H-indol-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-1H-indol-6-amine

InChI

InChI=1S/C8H7BrN2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H,10H2

InChI Key

IKAAHTJPXIBIHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Br)N

Origin of Product

United States

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